Cas no 1355188-60-1 ([5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone)
![[5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone structure](https://ja.kuujia.com/scimg/cas/1355188-60-1x500.png)
[5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone 化学的及び物理的性質
名前と識別子
-
- [5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone
-
- インチ: 1S/C18H21N3O/c1-14-12-16(17(22)15-6-4-3-5-7-15)13-19-18(14)21-10-8-20(2)9-11-21/h3-7,12-13H,8-11H2,1-2H3
- InChIKey: DEDGWXRBQNLOPI-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC(C)=C(N2CCN(C)CC2)N=C1)(C1=CC=CC=C1)=O
[5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM499892-1g |
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)(phenyl)methanone |
1355188-60-1 | 97% | 1g |
$1061 | 2022-09-03 |
[5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone 関連文献
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
[5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanoneに関する追加情報
Introduction to [5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone (CAS No. 1355188-60-1)
[5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by its CAS number 1355188-60-1, belongs to a class of molecules that exhibit promising biological activity, making it a subject of intense research interest.
The molecular structure of [5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone is characterized by a pyridine core substituted with a phenyl group and a piperazine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, which are critical for its potential role in drug development. Specifically, the pyridine ring is known for its ability to interact with various biological targets, while the piperazine group enhances solubility and bioavailability, making it an attractive scaffold for medicinal chemists.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of [5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone with biological targets at an unprecedented level of detail. These studies have revealed that the compound exhibits strong binding affinity to certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in various therapeutic contexts. For instance, preliminary computational studies indicate that this molecule may interact with enzymes involved in metabolic pathways, potentially offering benefits in the treatment of metabolic disorders.
In addition to its structural and computational attributes, [5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone has been investigated for its pharmacokinetic properties. The incorporation of the 5-methyl group and the 4-methyl-piperazine moiety enhances the compound's metabolic stability, which is a crucial factor in drug development. This stability ensures that the compound remains active in the body long enough to exert its therapeutic effects while minimizing unwanted side effects. Furthermore, the phenyl group contributes to the compound's lipophilicity, which is another important parameter in determining drug efficacy and bioavailability.
Current research in medicinal chemistry focuses on optimizing the structure of [5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone to enhance its pharmacological profile. By leveraging structure-based drug design principles, scientists are exploring modifications that can improve binding affinity, reduce toxicity, and enhance overall efficacy. These efforts are supported by high-throughput screening techniques that allow for rapid evaluation of large libraries of compounds. The goal is to identify derivatives of this molecule that can be developed into novel therapeutic agents with improved characteristics.
The potential applications of [5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone extend across multiple therapeutic areas. Its ability to interact with various biological targets makes it a versatile candidate for treating conditions such as inflammation, neurodegenerative diseases, and metabolic disorders. In particular, its interaction with enzymes involved in metabolic pathways has sparked interest in its potential use as an anti-diabetic agent or a treatment for obesity-related complications. Additionally, its structural similarity to known pharmacologically active compounds suggests that it may have applications in central nervous system disorders.
As research continues to uncover new insights into the biological activity of [5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-y]lphenyl-methanone (CAS No. 1355188601), its potential as a lead compound for drug development is likely to grow. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide. The integration of cutting-edge technologies such as artificial intelligence and machine learning will further accelerate the discovery and optimization process, bringing us closer to realizing the full therapeutic potential of this remarkable compound.
1355188-60-1 ([5-Methyl-6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-phenyl-methanone) 関連製品
- 944885-43-2(butyl(1H-indol-4-yl)methylamine)
- 896344-75-5(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-4-methanesulfonylbenzamide)
- 1002029-63-1({[2-(methoxycarbonyl)phenyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate)
- 303017-42-7(1-(4-chlorobenzoyl)-3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole)
- 1513468-27-3(1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine)
- 1421442-81-0(N-{4-(2,6-dimethylpyrimidin-4-yl)sulfamoylphenyl}-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide)
- 2229338-39-8(2-{4-(tert-butoxy)carbonylmorpholin-3-yl}-2-methylpropanoic acid)
- 2138373-91-6(4-{2-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]ethoxy}-1lambda6-thiane-1,1-dione)
- 1306605-87-7(2-chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine)
- 914636-57-0(2-amino-3-{[(2-hydroxy-3-methoxyphenyl)methylidene]amino}but-2-enedinitrile)




